molecular formula C10H12O4S B177102 Ethyl 2-(phenylsulfonyl)acetate CAS No. 7605-30-3

Ethyl 2-(phenylsulfonyl)acetate

Cat. No.: B177102
CAS No.: 7605-30-3
M. Wt: 228.27 g/mol
InChI Key: NJBWORPRIRNTLH-UHFFFAOYSA-N
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Description

Ethyl 2-(phenylsulfonyl)acetate is an organic compound with the molecular formula C10H12O4S. It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by an ethyl group and the hydrogen atom of the methyl group is replaced by a phenylsulfonyl group. This compound is used in various chemical reactions and has applications in scientific research.

Mechanism of Action

Target of Action

Ethyl 2-(phenylsulfonyl)acetate is a type of organic compound that is often used in laboratory settings as a reagent for esterification reactions . The primary targets of this compound are typically other organic compounds that can undergo nucleophilic addition or substitution reactions .

Mode of Action

The compound interacts with its targets through nucleophilic addition reactions. In the case of this compound, it can undergo nucleophilic addition by methyl cuprate to form 3-methyl-2-(phenylsulfonyl)indole .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving the synthesis of organic compounds. The compound’s ability to participate in nucleophilic addition reactions makes it a valuable tool in the synthesis of various organic compounds .

Pharmacokinetics

It is known that the compound is a solid at room temperature and has a molecular weight of 22827 . It is insoluble in water , which may affect its bioavailability.

Result of Action

The result of this compound’s action is the formation of new organic compounds. For example, it can react with methyl cuprate to form 3-methyl-2-(phenylsulfonyl)indole . This ability to participate in the synthesis of other compounds makes it a valuable tool in organic chemistry.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is a flammable liquid that should be stored in a cool, dry, well-ventilated area away from sources of ignition and oxidizing agents . Additionally, the compound’s reactivity may be affected by the presence of other chemicals, temperature, and pressure .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(phenylsulfonyl)acetate can be synthesized through several methods. One common method involves the reaction of ethyl acetate with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as distillation or recrystallization to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(phenylsulfonyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(phenylsulfonyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving sulfonyl groups.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Ethyl 2-(phenylsulfonyl)acetate can be compared with similar compounds such as:

These compounds share similar chemical properties but may differ in reactivity and applications due to the variations in their functional groups.

Properties

IUPAC Name

ethyl 2-(benzenesulfonyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4S/c1-2-14-10(11)8-15(12,13)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJBWORPRIRNTLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CS(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50226950
Record name Ethyl (phenylsulphonyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50226950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7605-30-3
Record name Acetic acid, 2-(phenylsulfonyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7605-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (phenylsulphonyl)acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007605303
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl (phenylsulphonyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50226950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl (phenylsulphonyl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.651
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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